Cas no 552-66-9 (Daidzin)
Daidzin Chemical and Physical Properties
Names and Identifiers
-
- Daidzin
- 4h-1-benzopyran-4-one,7-(beta-d-glucopyranosyloxy)-3-(4-hydroxyphenyl)-5-hydro
- 7-(beta-d-glucopyranosyloxy)-3-(4-hydroxyphenyl)-5-hydroxy-4h-1-benzopyran-4
- 7-(beta-d-glucopyranosyloxy)-3-(4-hydroxyphenyl)-5-hydroxy-4h-1-benzopyran-4-on
- 7,4-dihydroxyisoflavone7-glucoside
- daidzoside
- GLUCOSYL-7-DAIDZEIN
- DAIDZEIN-7-GLUCOSIDE
- DAIDZEIN-7-O-BETA-D-GLUCOPYRANOSIDE
- 3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- DAIDZEIN-7-O-GLUCOSIDE
- DAIDZIN(AS)
- DAIDZIN(AS) PrintBack
- DAIDZIN(RG) PrintBack
- 4',7-dihydroxyisoflavone-7-D-glucoside
- 7-O-B-D-GLUCOPYRANOSIDE
- daidzein 7-O-beta-D-glucoside
- Daidzein 7-O-glucoside
- Daidzein-7-O-β-D-glucopyranoside
- NPI-031D
- 7-(β-D-Glucopyranosyloxy)-4'-hydroxyisoflavone
- 7-(-D-Glucopyranosyloxy)-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- [ "" ]
- Daidzein 7-glucoside
- 7-(beta-D-Glucopyranosyloxy)-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 4R2X91A5M5
- Daidzin, 98%
- DZN
- NPI 031D
- 7-(beta-D-glucopyranosyloxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one
- 3-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydrox
- A830561
- DAIDZIN (CONSTITUENT OF ASTRAGALUS) [DSC]
- 3-(4-hydroxyphenyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- DAIDZEIN DAIDZIN
- DAIDZIN (CONSTITUENT OF SOY ISOFLAVONES)
- MFCD00017466
- 4-18-00-01808 (Beilstein Handbook Reference)
- Daidzin, >=95.0% (HPLC)
- 552-66-9
- NCGC00163532-02
- Daidzin, United States Pharmacopeia (USP) Reference Standard
- 3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranoside
- DAIDZIN (CONSTITUENT OF SOY ISOFLAVONES) [DSC]
- Daidzein 7-O-beta-D-glucopyranoside
- BRN 0059741
- MEGxp0_000530
- 3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
- CHEBI:42202
- Daidzein 7-O-
- CS-4237
- ACon1_002092
- NS00007687
- 4',7-DIHYDROXYISOFLAVONE; 7-O-B-D-GLUCOPYRANOSIDE
- DTXSID00862180
- CHEMBL486422
- 3-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- Q-100628
- Dadzin
- NCGC00179839-01
- DAIDZIN (USP-RS)
- DAIDZEIN 7-O-.BETA.-D-GLUCOSIDE
- DAIDZIN (CONSTITUENT OF ASTRAGALUS)
- DB02115
- Q3814656
- DAIDZIN [USP-RS]
- MLS006010640
- A-D-glucopyranoside
- BDBM50409029
- HY-N0018
- 1ST40178
- 7-O-glucosyl-4'-hydroxyisoflavone
- Daidzin, analytical standard
- SCHEMBL315373
- 2vle
- SMR001833087
- KYQZWONCHDNPDP-QNDFHXLGSA-N
- 7-O-beta-D-glucopyranoside
- 3-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
- NCGC00163532-03
- Daidzin, primary pharmaceutical reference standard
- CCG-208383
- 7,4'-Dihydroxyisoflavone 7-glucoside
- DAIDZEIN DAIDZIN [MI]
- UNII-4R2X91A5M5
- 4',7-Dihydroxyisoflavone 7-O-b-D-glucopyranoside
- AS-35078
- BIDD:ER0154
- FT-0603140
- 4H-1-Benzopyran-4-one, 7-(.beta.-D-glucopyranosyloxy)-3-(4-hydroxyphenyl)-
- MLS000563445
- AKOS024284500
- Daidzoside;Daidzein 7-O-glucoside
- SMR000232339
- CHEMBL115316
- HMS3604G15
- BCP11504
- KYQZWONCHDNPDP-UHFFFAOYSA-N
- Isoflavone base + 2O, O-Hex
- SCHEMBL3423674
- SR-01000721602-3
- 3-(4-hydroxyphenyl)-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- AC-6036
- SR-01000721602
- HMS3348J07
- HMS2194K16
- LS-14854
- 4',7-Dihydroxyisoflavone 7-glucoside
- MLSMR
- STL565871
- Daidzin?
- 7,4a(2)-Dihydroxyisoflavone 7-glucoside
- 3-(4-hydroxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
- Daidzin (Standard)
- AN-706/21186124
- HY-N0018R
- Daidzein 7-O-?-D-glucopyranoside;7-(?-D-glucopyranosyloxy)-3-(4-hydroxyphenyl)-4H-benzopyran-4-one
- MD08124
-
- MDL: MFCD00017466
- Inchi: 1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1
- InChI Key: KYQZWONCHDNPDP-QNDFHXLGSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1=CC=C2C(C(C3C=CC(=CC=3)O)=COC2=C1)=O
- BRN: 0059741
Computed Properties
- Exact Mass: 416.11100
- Monoisotopic Mass: 416.11073221 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 644
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 416.4
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 146
Experimental Properties
- Color/Form: Powder
- Density: 1.5720
- Melting Point: 234-236 ºC
- Boiling Point: 727.6±60.0°C at 760 mmHg
- Flash Point: 259.8ºC
- Refractive Index: 1.695
- PSA: 149.82000
- LogP: 0.34430
- Specific Rotation: -24 º (C=0.1g/100ml,dimethylsulfoxide)
- λmax: 297(lit.)
- Sensitiveness: Sensitive to light and heat
Daidzin Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:10
- RTECS:DJ3094000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Daidzin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WQ937-20mg |
Daidzin |
552-66-9 | 20mg |
340.0CNY | 2021-08-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1162432-30MG |
Daidzin |
552-66-9 | 30mg |
¥8753.3 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89182-20MG |
Daidzin |
552-66-9 | 20mg |
¥4674.27 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42926-10MG |
Daidzin |
552-66-9 | 10mg |
¥4119.95 | 2024-12-26 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3920-25MG |
Daidzin |
552-66-9 | >95.0%(HPLC)(qNMR) | 25mg |
¥335.00 | 2024-04-16 | |
| Fluorochem | 050697-100mg |
Daidzin |
552-66-9 | >99% | 100mg |
£111.00 | 2022-03-01 | |
| Fluorochem | 050697-1g |
Daidzin |
552-66-9 | >99% | 1g |
£359.00 | 2022-03-01 | |
| abcr | AB253892-100 mg |
Daidzin, 95%; . |
552-66-9 | 95% | 100 mg |
€145.00 | 2023-07-20 | |
| abcr | AB253892-250 mg |
Daidzin, 95%; . |
552-66-9 | 95% | 250 mg |
€238.70 | 2023-07-20 | |
| abcr | AB253892-1 g |
Daidzin, 95%; . |
552-66-9 | 95% | 1 g |
€518.90 | 2023-07-20 |
Daidzin Suppliers
Daidzin Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Daidzin
Daidzin (CAS No. 552-66-9): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Daidzin, a naturally occurring isoflavonoid glycoside, is chemically characterized by its molecular formula C15H_10O_7 and is systematically identified by the CAS number 552-66-9. This compound, primarily found in various leguminous plants, has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its diverse biological activities and potential therapeutic benefits. The structural framework of daidzin encompasses a genistein moiety linked to a glucose moiety via a β-glucosidic bond, which contributes to its unique pharmacological properties.
The chemical synthesis and structural elucidation of daidzin have been extensively studied to optimize its pharmacokinetic profiles and enhance its bioavailability. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in determining the high-resolution structure of daidzin. These studies have revealed that the glycosidic linkage plays a crucial role in modulating the compound's solubility and metabolic stability, thereby influencing its overall efficacy.
In recent years, daidzin has been the subject of numerous preclinical and clinical investigations, primarily due to its potent antioxidant, anti-inflammatory, and estrogenic properties. Emerging research indicates that daidzin exhibits significant neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that daidzin can cross the blood-brain barrier and exert protective effects on neuronal cells by mitigating oxidative stress and inhibiting the aggregation of amyloid-beta plaques.
The anti-inflammatory potential of daidzin has also been extensively explored. In vitro studies have shown that daidzin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating nuclear factor kappa B (NF-κB) signaling pathways. These findings suggest that daidzin may be beneficial in the management of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, daidzin has demonstrated significant anticancer properties in various preclinical models. Research has shown that daidzin can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins such as Bcl-2. Additionally, daidzin has been found to exhibit chemopreventive effects by inhibiting the formation of colon polyps in animal models of colorectal cancer. These findings highlight the potential of daidzin as a natural chemotherapeutic agent.
The pharmacokinetic profile of daidzin has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have revealed that daidzin exhibits moderate oral bioavailability due to its rapid metabolism by cytochrome P450 enzymes. However, co-administration with substances that inhibit these enzymes can significantly enhance its bioavailability. Additionally, research has shown that daidzin undergoes extensive conjugation with glucuronic acid and sulfate groups in the liver, which contributes to its excretion via bile.
The safety profile of daidzin has been evaluated in multiple preclinical studies, demonstrating low toxicity at therapeutic doses. However, long-term studies are still needed to fully assess its safety in humans. Pharmacovigilance programs are essential to monitor any potential adverse effects associated with chronic use of daidzin-based therapeutics.
The future directions for daidzin research include optimizing its chemical structure to enhance its pharmacological efficacy and bioavailability. Additionally, exploring novel delivery systems such as nanoparticles and liposomes could improve its targeted delivery to affected tissues. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.